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3-Methylpyridine-4-sulfonamide

Cat. No.: B13601373
M. Wt: 172.21 g/mol
InChI Key: AEYXCGNRDRKEPQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridine-Sulfonamide Chemistry Research

The journey into the world of pyridine-sulfonamide chemistry is a fascinating story of scientific discovery built upon foundational principles of organic and medicinal chemistry. The story begins with the individual discoveries of its two core components: pyridine (B92270) and sulfonamides.

Pyridine, a basic heterocyclic organic compound, was first isolated from coal tar in the mid-19th century. wikipedia.org Its structure, analogous to benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen group, was proposed by Wilhelm Körner and James Dewar and later confirmed. wikipedia.org The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch. wikipedia.org Over the years, methods for synthesizing pyridine and its derivatives have evolved from extraction from coal tar to more efficient chemical syntheses from ammonia (B1221849), aldehydes, and nitriles. wikipedia.org

The development of sulfonamides, or "sulfa drugs," marked a pivotal moment in the history of medicine. openaccesspub.org The journey began in the early 20th century with the work of Gerhard Domagk, who discovered the antibacterial properties of a sulfonamide-containing dye called Prontosil. openaccesspub.orgnih.gov It was later found that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide. openaccesspub.orgnih.gov This breakthrough led to the synthesis of thousands of sulfonamide derivatives and ushered in the era of chemotherapy. openaccesspub.orgnih.gov

The convergence of these two fields of study, pyridine and sulfonamide chemistry, has led to the development of a vast array of compounds with diverse applications. Pyridine-sulfonamide hybrids have emerged as a significant class of molecules in medicinal chemistry and materials science. rsc.orgnih.gov Researchers have explored their potential in various therapeutic areas, including as antibacterial, antiviral, antitumor, and anti-inflammatory agents. rsc.orgnih.govacs.org The ability to modify both the pyridine and sulfonamide moieties allows for the fine-tuning of the physicochemical and biological properties of these compounds, making them attractive scaffolds for drug discovery. nih.govnih.gov

Academic Significance of 3-Methylpyridine-4-sulfonamide as a Research Target and Scaffold

Within the broader landscape of pyridine-sulfonamide chemistry, this compound has garnered attention as a specific and valuable research target and scaffold. The strategic placement of the methyl group at the 3-position and the sulfonamide group at the 4-position of the pyridine ring creates a unique electronic and steric environment, influencing its reactivity and biological interactions.

The 3-methylpyridine (B133936) core is a fundamental structure in numerous biologically active compounds, including vitamin B3 and certain insecticides. nih.gov Its presence in a molecule can significantly impact its metabolic stability and pharmacokinetic properties. nih.gov The sulfonamide group, on the other hand, is a well-established pharmacophore known for its ability to bind to various enzymes and receptors, most notably as an inhibitor of carbonic anhydrases. rsc.orgnih.gov

The combination of these two moieties in this compound results in a scaffold that can be readily modified to explore structure-activity relationships (SAR). The sulfonamide group can be derivatized to target specific enzymes, while the pyridine ring and its methyl substituent can be altered to optimize properties such as solubility, cell permeability, and metabolic stability. nih.govnih.gov This versatility makes this compound and its derivatives attractive candidates for the development of new therapeutic agents. For instance, derivatives of pyridine-3-sulfonamide (B1584339) have been investigated as potent inhibitors of cancer-associated carbonic anhydrase isoforms. nih.gov

The synthesis of this compound itself presents an interesting chemical challenge, often involving multi-step reaction sequences. The sulfonation of pyridine is known to be more difficult than nitration, but pyridine-3-sulfonic acid can be obtained. wikipedia.org The synthesis of related compounds, such as 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, has been achieved through the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine (B57737). chemicalbook.comchemicalbook.com

Current Research Landscape and Gaps in Understanding of this compound

The current research landscape for this compound and its derivatives is active and expanding. A significant area of focus is in the field of oncology, where pyridine-sulfonamide derivatives are being explored as inhibitors of key signaling pathways involved in cancer progression. For example, pyridine-sulfonamide hybrids have been developed as potential inhibitors of VEGFR-2, a key mediator of angiogenesis. nih.gov Furthermore, derivatives of 4-substituted pyridine-3-sulfonamides are being investigated as selective inhibitors of carbonic anhydrase IX and XII, which are overexpressed in many hypoxic tumors and contribute to cancer cell survival. nih.gov

Another promising area of research is the development of novel antibacterial and antiviral agents. The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial drugs, and the pyridine-sulfonamide scaffold offers a promising starting point for the design of compounds with novel mechanisms of action. acs.org

Despite the progress made, there are still significant gaps in our understanding of this compound and its derivatives. While a number of synthetic methods have been reported for related compounds, the synthesis of this compound itself is available "on demand," suggesting that its preparation may not be straightforward or widely established. synchem.de

Furthermore, while the biological activities of various pyridine-sulfonamide derivatives have been explored, a comprehensive understanding of the structure-activity relationships for the this compound scaffold is still lacking. More research is needed to systematically explore how modifications to the pyridine ring, the methyl group, and the sulfonamide moiety influence the compound's biological targets and pharmacokinetic properties.

Finally, while much of the current research focuses on the therapeutic applications of these compounds, their potential in other areas, such as materials science or catalysis, remains largely unexplored. The unique electronic properties of the this compound scaffold could make it a valuable building block for the development of new functional materials.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H8N2O2S synchem.de
Molecular Weight 172.21 g/mol synchem.de
CAS Number 1341290-55-8 synchem.de

Table 2: Related Pyridine-Sulfonamide Compounds and their Research Focus

Compound NameResearch FocusReference
4-(3'-Methylphenyl)amino-3-pyridinesulfonamideIntermediate in the synthesis of Torasemide chemicalbook.com
4-Substituted Pyridine-3-sulfonamidesCarbonic Anhydrase Inhibitors for Anticancer Therapy nih.gov
Pyridine-sulfonamide hybridsVEGFR-2 inhibitors and apoptosis inducers nih.gov
N-(7-indolyl)-3-pyridinesulfonamide derivativesPotent antitumor agents acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2S B13601373 3-Methylpyridine-4-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

3-methylpyridine-4-sulfonamide

InChI

InChI=1S/C6H8N2O2S/c1-5-4-8-3-2-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)

InChI Key

AEYXCGNRDRKEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Methylpyridine 4 Sulfonamide and Its Derivatives

Classical Synthetic Routes to 3-Methylpyridine-4-sulfonamide

Traditional methods for synthesizing pyridine-based sulfonamides often involve multi-step processes that have been well-established in organic chemistry.

A common strategy for the synthesis of pyridine (B92270) sulfonamides involves the reaction of a pre-functionalized pyridine ring with a sulfonating agent or the construction of the pyridine ring from acyclic precursors already containing the requisite functionalities.

One illustrative classical synthesis is the preparation of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. This process begins with the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine (B57737) in water. chemicalbook.comchemicalbook.com The reaction mixture is heated, and upon completion, the pH is adjusted to precipitate the product. chemicalbook.comchemicalbook.com This method highlights a typical nucleophilic aromatic substitution on a pyridine ring.

Another general and frequently used method for creating sulfonamides is the reaction between an aliphatic or aromatic sulfonyl chloride and ammonia (B1221849) or an amine. nih.gov This approach generally provides high yields. nih.gov The synthesis often starts from a simple aromatic compound like benzene (B151609), which undergoes a series of reactions including nitration, reduction to an aniline (B41778), acetylation, chlorosulfonation, and finally amination to form the sulfonamide, followed by deacetylation. nih.gov

The synthesis of 3-methylpyridine (B133936) itself, a key precursor, can be achieved through various industrial processes. One method involves the condensation of acetaldehyde (B116499) with ammonia. beilstein-journals.org Another significant industrial route is the gas-phase reaction of formaldehyde, acetaldehyde, and ammonia. beilstein-journals.org

A multi-step sequence for a related compound, 6-methyl-3-pyridinesulfonamide 1-oxide, starts with the oxidation of 3-methylpyridine (β-picoline) to form 3-methylpyridine 1-oxide. vulcanchem.com This intermediate is then further functionalized in subsequent steps to introduce the sulfonamide group.

The table below summarizes a classical approach to a related pyridinesulfonamide.

Reactant 1 Reactant 2 Product Conditions Reference
4-chloro-3-pyridinesulfonamide hydrochloridem-toluidine4-(3'-Methylphenyl)amino-3-pyridinesulfonamideWater, 90°C, 3h, then pH adjustment chemicalbook.comchemicalbook.com

The functionalization of precursors in classical sulfonamide synthesis is governed by well-understood reaction mechanisms.

In the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide from 4-chloro-3-pyridinesulfonamide hydrochloride and m-toluidine, the key step is a nucleophilic aromatic substitution (SNAr). The amino group of m-toluidine acts as a nucleophile, attacking the electron-deficient carbon atom at the 4-position of the pyridine ring, which is activated by the electron-withdrawing sulfonamide group and the ring nitrogen. The chloride ion is subsequently displaced as a leaving group.

The widely used synthesis of sulfonamides from sulfonyl chlorides and amines follows a nucleophilic acyl-type substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide.

Electrochemical methods offer an alternative mechanism for sulfonamide synthesis. In an electrochemical oxidative coupling of amines and thiols, the thiol is first oxidized at the anode to form a disulfide. acs.orgcardiff.ac.uk This disulfide then reacts further in the electrochemical cell to ultimately form the sulfonamide. Kinetic studies have shown that the initial conversion of the thiol to the disulfide is a rapid process. acs.orgcardiff.ac.uk

Modern and Sustainable Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of this compound and its derivatives.

Modern synthetic strategies increasingly employ catalytic systems and green chemistry principles to improve efficiency and reduce environmental impact.

One-pot multicomponent reactions are a hallmark of green chemistry, and they have been successfully applied to the synthesis of pyridine-containing sulfonamides. rsc.orgnih.gov For instance, a novel quinoline-based dendrimer-like ionic liquid has been used as a catalyst for the synthesis of new pyridines with sulfonamide moieties. rsc.orgrsc.orgresearchgate.net This catalytic process allows for the construction of complex molecules in a single step from simple starting materials, often in high yields and with short reaction times. rsc.org

Another green approach involves the use of nano-Ru/Fe3O4 as a catalyst for the direct coupling of sulfonamides and alcohols. acs.org This method is environmentally benign as it produces only water as a byproduct and the magnetic catalyst can be easily recovered and reused. acs.org

The use of deep eutectic solvents (DES) as green reaction media has also been explored. thieme-connect.com For example, a copper-catalyzed reaction using Na2S2O5 and nitro compounds in a DES has been developed for sulfonamide synthesis, offering high atom economy and avoiding toxic byproducts. thieme-connect.com

The table below presents data on a modern catalytic approach to synthesizing pyridine derivatives with sulfonamide moieties.

Aldehyde Ketone Ammonia Source Catalyst Conditions Yield Reference
Aryl aldehydeN-(4-acetylphenyl)-4-methylbenzenesulfonamideAmmonium (B1175870) acetate (B1210297)Quinoline-based dendrimer-like ionic liquidSolvent-free, 90°CHigh rsc.orgnih.gov

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. These benefits are particularly relevant for reactions involving hazardous reagents or intermediates.

The synthesis of organic compounds in a continuous flow setup allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. njbio.com By feeding the output of one reactor directly into the next, multi-step syntheses can be performed in a fully continuous manner. njbio.com This approach has been successfully applied to the synthesis of various drug molecules. njbio.com

For gas-liquid reactions, which are common in the synthesis of heterocycles, flow chemistry provides enhanced mass transfer and improved safety. researchgate.net Specialized reactors, such as tube-in-tube reactors, have been developed to safely handle hazardous gaseous reagents like sulfur dioxide and chlorine on demand for use in organic synthesis. researchgate.net

A process for the synthesis of 3-methyl-pyridine from formaldehyde, paracetaldehyde, and ammonia has been developed for a continuous flow-through stirrer vessel or a loop-reactor, operating at high temperature and pressure to achieve high yields and space/time yields. google.com

Microwave-assisted and photochemical methods represent modern energy input strategies that can accelerate reaction rates and enable novel transformations.

Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of sulfonamides. organic-chemistry.orgresearchgate.net A notable example is the microwave-assisted synthesis of sulfonamides directly from sulfonic acids or their sodium salts, which avoids the need to isolate sulfonyl chloride intermediates. organic-chemistry.orgresearchgate.net This method is operationally simple and has a broad substrate scope. organic-chemistry.org Microwave heating has also been employed in the one-pot synthesis of 3-methylpyridine from glycerol (B35011) and an ammonium salt in a closed vessel, providing a rapid and efficient route to this key intermediate. tubitak.gov.tr Furthermore, various sulfonamide derivatives containing heterocyclic moieties like pyrazoline and pyridazine (B1198779) have been efficiently synthesized using microwave irradiation. nih.govtandfonline.com

Photochemical methods offer unique pathways for the functionalization of pyridine rings. The photolysis of 3-iodopyridine (B74083) in the presence of aromatic heterocycles provides a direct route to 3-heteroaryl derivatives of pyridine. rsc.org A recent development involves the photochemical valence isomerization of pyridine N-oxides to achieve selective C3-hydroxylation of pyridines, a transformation that is otherwise challenging. acs.org This metal-free method is compatible with a wide range of functional groups and has been used in the late-stage functionalization of complex molecules. acs.org Photocatalysis has also been harnessed to generate alkyl radicals from carboxylic acids, which can then be used in the synthesis of sulfinamides, precursors to sulfonamides. acs.org

Stereoselective and Regioselective Synthesis Considerations for this compound Analogues

The precise placement of functional groups on the pyridine ring and the control of stereochemistry in its derivatives are critical for determining the biological activity and properties of this compound analogues.

Regioselectivity:

The inherent electronic properties of the pyridine ring, being an electron-deficient heterocycle, dictate its reactivity towards various reagents. researchgate.netrsc.org Direct functionalization of the pyridine ring can be challenging due to the potential for multiple regioisomers. researchgate.net The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic substitution, which, when it occurs, typically directs to the C3 (meta) position. Conversely, nucleophilic and radical substitutions are favored at the C2 (ortho) and C4 (para) positions. researchgate.net

For the synthesis of analogues of this compound, controlling regioselectivity is paramount. The presence of the methyl group at C3 and the sulfonamide group at C4 introduces further complexity.

C4-Alkylation: A significant challenge in pyridine chemistry is the direct and selective alkylation at the C4 position. nih.gov Historically, this has been achieved using pre-functionalized starting materials to prevent over-alkylation and the formation of regioisomeric mixtures. nih.gov A modern approach involves the use of a maleate-derived blocking group that facilitates Minisci-type decarboxylative alkylation specifically at the C4 position. nih.gov This method allows for the introduction of a variety of alkyl groups from carboxylic acid precursors. nih.gov

Meta-Selective Functionalization: Achieving functionalization at the C5 (meta to the sulfonamide and ortho to the methyl group) position is particularly challenging. snnu.edu.cn However, methods such as iridium-catalyzed borylation have shown excellent meta-selectivity for 3-substituted pyridines. snnu.edu.cn This borylated intermediate can then be used in subsequent cross-coupling reactions to introduce a wide range of functional groups.

C2 and C6 Functionalization: The positions ortho to the pyridine nitrogen (C2 and C6) are electronically activated for nucleophilic attack and deprotonation. researchgate.net Directing groups can be employed to selectively functionalize these positions.

The table below summarizes some regioselective functionalization strategies applicable to pyridine rings.

PositionFunctionalization StrategyReagents/CatalystsComments
C4 Minisci-type decarboxylative alkylationAgNO₃, (NH₄)₂S₂O₈, maleate (B1232345) blocking groupAllows for direct C4 alkylation from carboxylic acids. nih.gov
C5 (meta) Iridium-catalyzed C-H borylationIridium catalystsCreates a versatile boronic ester for further coupling. snnu.edu.cn
C2/C6 (ortho) Directed ortho-metalation (DoM)Organolithium reagents (e.g., LDA)Requires a directing group. rsc.org
C2/C6 (ortho) Nucleophilic Aromatic Substitution (SNAr)Various nucleophilesOften requires an activating group or N-oxide. acs.org

Stereoselectivity:

When introducing chiral centers into the side chains or substituents of this compound analogues, controlling the stereochemistry is crucial. Stereoselective synthesis can be achieved through various methods:

Use of Chiral Starting Materials: Employing enantiomerically pure building blocks is a common strategy. For example, the synthesis of chiral piperidine (B6355638) derivatives often starts from chiral precursors. mdpi.com

Asymmetric Catalysis: Chiral catalysts can induce enantioselectivity in reactions. For instance, chiral magnesium biphosphate has been used to trigger stereoselective cyclizations. mdpi.com

Substrate-Controlled Diastereoselectivity: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions.

A study on methylated analogues of a kappa-receptor agonist demonstrated the synthesis of all four possible stereoisomers by starting with orthogonally protected piperazine (B1678402) derivatives and employing a sequence of oxidation, reductive amination, and modification of protecting groups. nih.gov X-ray crystallography was used to confirm the configuration of the stereocenters. nih.gov

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for various applications.

The sulfonamide group (-SO₂NH₂) is a key functional group that can be readily modified. nih.gov It is a versatile moiety known for its hydrogen bonding capabilities and its role as a zinc-binding group in many biologically active molecules. mdpi.comthieme-connect.com

N-Substitution: The nitrogen atom of the sulfonamide can be substituted with a wide variety of alkyl, aryl, or heterocyclic groups. nih.gov This is typically achieved by reacting the primary sulfonamide with an appropriate electrophile under basic conditions. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Conversion to Sulfonyl Chlorides: The sulfonamide can be converted to a sulfonyl chloride (-SO₂Cl) intermediate. orgsyn.org This highly reactive intermediate can then be reacted with a wide range of nucleophiles (amines, alcohols, etc.) to generate a diverse set of sulfonamide derivatives. orgsyn.org Pyrylium salts have been developed for the chemoselective activation of sulfonamides to facilitate their conversion to sulfonyl chlorides under mild conditions. orgsyn.org

Click Chemistry: The "tail approach" in drug design often involves attaching a chain to the aromatic ring of a sulfonamide. mdpi.com A powerful method for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." mdpi.com For example, 4-azidopyridine-3-sulfonamide can be reacted with various terminal alkynes to produce a library of 1,2,3-triazole-substituted pyridine-3-sulfonamides. mdpi.com

The following table details some common modifications at the sulfonamide moiety.

Modification TypeReagents/MethodResulting Functional Group
N-Alkylation/Arylation Alkyl/Aryl Halide, BaseSecondary/Tertiary Sulfonamide
Conversion to Sulfonyl Chloride Pyrylium salts (e.g., Pyry-BF₄)Sulfonyl Chloride (-SO₂Cl)
Reaction with Amines Amine (from sulfonyl chloride)Substituted Sulfonamide
Click Chemistry (CuAAC) Azide, Terminal Alkyne, Cu(I) catalyst1,2,3-Triazole linked sulfonamide

The pyridine ring itself is a prime target for functionalization to modulate the properties of the molecule. researchgate.netrsc.org

C-H Functionalization: Direct C-H functionalization is an atom-economical strategy to introduce new substituents onto the pyridine ring. rsc.org The Minisci reaction, which involves the addition of a radical to the protonated pyridine ring, is a classic method for introducing alkyl and acyl groups, typically at the C2 and C4 positions. nih.gov

Halogenation: Halogenation of the pyridine ring, for instance at the C2 or C6 positions, provides a handle for further modifications through cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. rsc.org

Borylation: As mentioned previously, iridium-catalyzed borylation can selectively introduce a boryl group at the C5 (meta) position. snnu.edu.cn This boronic ester is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and vinyl groups.

Hydroxylation: Photochemical rearrangement of pyridine N-oxides can provide a route to C3-hydroxylated pyridines. acs.org This introduces a hydroxyl group that can be further functionalized.

Introducing and modifying side chains and incorporating linkers are crucial strategies in medicinal chemistry to optimize the interaction of a molecule with its biological target.

Side Chain Introduction: Alkyl or functionalized alkyl side chains can be introduced at various positions on the pyridine ring using methods like the Minisci reaction or by cross-coupling reactions with pre-functionalized building blocks. nih.gov For instance, 4-picoline derivatives can be converted to the corresponding aryl picolyl sulfones. acs.org

Linker Chemistry: Linkers can be used to connect the this compound core to another chemical entity. The choice of linker can influence the distance and flexibility between the two parts of the molecule. Common linkers include alkyl chains, ether, and thioether linkages. For example, a sulfur linker has been introduced by reacting 4-chloropyridine-3-sulfonamide (B47618) with thiourea, followed by reaction with propargyl bromide to create a terminal alkyne for further "click" reactions. mdpi.com

Functional Group Interconversion: Functional groups within a side chain can be interconverted to explore structure-activity relationships. For example, an ester can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. An alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or an ester.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Methylpyridine 4 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of 3-Methylpyridine-4-sulfonamide. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are crucial for assigning the chemical shifts of each proton and carbon atom, providing a detailed map of the molecular skeleton.

For instance, in a related compound, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, the ¹H NMR spectrum in d6-DMSO shows characteristic signals for the methyl group protons at 2.30 ppm and a complex pattern of aromatic protons between 7.00 and 8.68 ppm. chemicalbook.com The use of advanced NMR prediction software can further aid in the confirmation of these assignments. researchgate.net

To unravel the complex spin systems and establish connectivity between different parts of the molecule, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) experiments are used to identify proton-proton (¹H-¹H) couplings within the pyridine (B92270) and any associated phenyl rings, revealing which protons are adjacent to one another. mdpi.comcore.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon skeleton. mdpi.comcore.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) experiments are vital for identifying longer-range (2-3 bond) correlations between protons and carbons. mdpi.comcore.ac.uk These correlations are instrumental in piecing together the entire molecular structure, for example, by linking the methyl group to its position on the pyridine ring and confirming the attachment of the sulfonamide group. The analysis of HMBC spectra often reveals key correlations that are critical for assembling the final structure. mdpi.com

These techniques, used in concert, provide a robust and detailed picture of the molecular structure of this compound in solution. core.ac.ukacs.orgresearchgate.net

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) offers insights into its structure in the crystalline state. Differences in chemical shifts between solution and solid-state spectra can reveal information about the effects of crystal packing and intermolecular interactions. For some organic molecules, the solid-state chemical shifts have been observed to change upon interaction with other substances, indicating a change in the crystal packing environment.

Table 1: Representative NMR Data for a Related Pyridinesulfonamide Derivative

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methyl (CH₃)2.30 (s)21.5
Aromatic CH7.00 - 8.25 (m)121.5 - 145.1
NH8.05 (brs)-
NH₂7.75 (brs)-

Data is for 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide in d6-DMSO. chemicalbook.comresearchgate.net

X-ray Crystallography and Single Crystal Diffraction Analysis of this compound

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. For pyridine sulfonamide derivatives, hydrogen bonding is a dominant interaction. The sulfonamide group, with its N-H protons and oxygen atoms, can act as both a hydrogen bond donor and acceptor, leading to the formation of extensive three-dimensional networks that stabilize the crystal structure.

In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···S contacts can also play a significant role in the crystal packing. iucr.org In some cases, π-π stacking interactions between aromatic rings contribute to the stability of the crystal lattice. nih.govgrafiati.com The presence and nature of these interactions can be further investigated and quantified using techniques like Hirshfeld surface analysis. iucr.orgresearcher.life

For example, in a solvate of sulfamethazine (B1682506) with 3-methylpyridine (B133936), the crystal structure reveals intramolecular N-H···N hydrogen bonds between the drug molecule and the solvent. nih.gov The 3-methylpyridine monosolvate crystallizes in the orthorhombic space group P2₁2₁2₁ with Z = 4. nih.govgrafiati.comgrafiati.com

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study for pharmaceutical compounds as different polymorphs can exhibit distinct physical properties. researchgate.net The potential for this compound to form polymorphs would be an important consideration in its development. researchgate.net

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue of investigation. mdpi.com The co-crystallization of sulfonamides with other molecules, known as co-formers, can be used to modify their physicochemical properties. mdpi.comacs.org Studies on related systems have shown that the flexibility of the molecule can allow for different solid-state conformations. mdpi.com The formation of co-crystals is often driven by the formation of specific hydrogen-bonding motifs, or synthons, between the components. acs.org

Table 2: Crystallographic Data for a 3-Methylpyridine Containing Solvate

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Z4

Data for the 3-methylpyridine monosolvate of sulfamethazine. nih.govgrafiati.comgrafiati.com

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for probing its structure through fragmentation analysis. thieme-connect.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. ntu.edu.sg

In tandem mass spectrometry (MS/MS), the protonated molecule is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. For sulfonamides, characteristic fragmentation pathways include cleavage on either side of the amide bond and the loss of the benzene (B151609) sulfonamide moiety. soton.ac.uk The extrusion of SO₂ is another potential fragmentation pathway, although its occurrence can be structure-dependent. purdue.edu The analysis of these fragment ions can help to confirm the connectivity of the different functional groups within the molecule. soton.ac.ukresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting the protonated molecule and analyzing the resulting product ions. This technique is instrumental in elucidating the fragmentation pathways, which are characteristic of the molecule's structure. nih.gov

For sulfonamides, common fragmentation pathways under electrospray ionization (ESI) conditions involve the cleavage of the S-N bond and the S-C bond, as well as rearrangements. nih.gov The fragmentation of protonated sulfonamides can be structure-specific and is not always easily predictable. The study of these fragmentation patterns, often aided by techniques like Fourier transform ion cyclotron resonance (FTICR) mass spectrometry, allows for the proposal of structures for the main fragment ions. nih.gov

In the context of pyridine-sulfonyl derivatives, the product ion spectra often show analyte-specific fragment ions, which is advantageous for structural confirmation. researchgate.net For instance, the product ion spectrum of a pyridine-sulfonyl derivative can exhibit intense ions corresponding to the radical cation of the parent molecule and a loss of SO₂. researchgate.net Third-stage mass spectrometry (MS³) can further probe the fragmentation of these primary product ions, providing even more detailed structural information. researchgate.net

The fragmentation of sulfonamides can also involve complex rearrangements. nih.gov A neutral loss of 64 Da, corresponding to SO₂ extrusion, is a known but structure-dependent fragmentation pathway for protonated sulfonamides under collision-induced dissociation (CID).

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

The IR and Raman spectra of this compound would be expected to show characteristic bands for the sulfonamide group (-SO₂NH₂) and the methyl-substituted pyridine ring.

Sulfonamide Group Vibrations : The -SO₂- group will exhibit strong characteristic asymmetric and symmetric stretching vibrations. The N-H stretching vibration of the sulfonamide will also be present.

Pyridine Ring Vibrations : The pyridine ring will have a series of characteristic C-H and C=C/C=N stretching and bending vibrations. The position of these bands can be influenced by the substitution pattern.

Methyl Group Vibrations : The methyl group will show characteristic C-H stretching and bending modes.

Detailed analysis of the vibrational spectra, often supported by computational methods like Density Functional Theory (DFT), can provide insights into the conformational properties of the molecule. researchgate.net For instance, the presence of specific bands or shifts in band positions can indicate the presence of different conformers in the solid state or in solution. The study of polyiodide complexes with N-(6-Methyl-2-pyridyl)mesitylenesulfonamide has utilized far-infrared and Raman spectroscopy to characterize the vibrational modes. acs.org

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within the molecule and its photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions within the pyridine ring. The sulfonamide group can act as an auxochrome, potentially influencing the position and intensity of these absorption bands. The solvent environment can also affect the UV-Vis spectrum. researchgate.net

Fluorescence spectroscopy can reveal information about the excited state properties of the molecule. While many simple sulfonamides are not strongly fluorescent, the pyridine moiety can exhibit fluorescence. The introduction of a sulfonamide group onto the pyridine ring may alter its fluorescence quantum yield and emission wavelength. mdpi.com Studies on related sulfonamide-containing systems, such as porphyrins, have shown that the introduction of sulfonamide groups does not significantly affect the singlet state properties, while metallation can lead to a decrease in the fluorescence quantum yield. mdpi.com

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

For this compound itself, being an achiral molecule, it would not exhibit a CD or ORD spectrum. However, if this compound were to be incorporated into a chiral superstructure, or if it were to form a complex with a chiral molecule, then induced CD signals could be observed.

In the broader context of pyridinophanes, which are chiral molecules containing pyridine rings, CD spectroscopy has been a valuable tool for studying their stereochemistry and conformational changes upon protonation. researchgate.net The variation of CD spectra with temperature has even been utilized for thermal sensing. researchgate.net While not directly applicable to the isolated this compound molecule, these studies highlight the potential of chiroptical spectroscopy in analyzing chiral systems containing pyridine and sulfonamide functionalities.

Computational Chemistry and Theoretical Studies of 3 Methylpyridine 4 Sulfonamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-methylpyridine-4-sulfonamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. sci-hub.se For compounds related to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine stable conformations and explore the possibility of tautomerism. ruc.dknih.govnih.gov

Tautomerism, the equilibrium between two or more interconverting isomers, is a key area of investigation for molecules with functional groups like sulfonamides and pyridine (B92270) rings. ruc.dknih.gov DFT studies can predict the relative energies of different tautomers, helping to identify the most stable form in various environments (gas phase or in solution). ruc.dknih.gov For instance, in related systems like pyridinylbutane-1,3-diones, DFT calculations have been crucial in understanding the keto-enol tautomeric equilibria. ruc.dknih.gov These calculations can also elucidate the influence of substituents on the triazole ring on the relative stability of tautomers. nih.gov

Conformational analysis using DFT helps to identify the most stable three-dimensional arrangement of the atoms in the this compound molecule. This is achieved by calculating the energies of different rotational isomers (conformers) to find the global minimum on the potential energy surface.

Calculated Energetic Properties: Theoretical calculations provide insights into the stability and reactivity of molecules. For example, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. nih.gov A larger gap generally implies higher stability. nih.gov

Computational ParameterSignificance
Tautomer Energies Predicts the most stable isomeric form of the molecule.
Conformational Energies Determines the most stable 3D structure.
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability. nih.gov

This table is based on general principles of DFT studies on similar compounds.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are utilized to predict spectroscopic properties. acs.org These predictions are valuable for interpreting experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) data. For related sulfonamide compounds, DFT has been used to predict vibrational frequencies, which show good agreement with experimental FT-IR and Raman spectra. researchgate.net The potential energy distribution (PED) analysis is often used to assign the calculated vibrational modes to specific molecular motions. researchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, aiding in the assignment of experimental NMR spectra. ruc.dk

Spectroscopic PropertyComputational MethodApplication
Vibrational Frequencies DFT (e.g., B3LYP/6-31G(d,p))Interpretation of IR and Raman spectra. researchgate.net
NMR Chemical Shifts GIAOAssignment of 1H and 13C NMR spectra. ruc.dk
Electronic Transitions TD-DFTPrediction of UV-Vis absorption spectra. researchgate.net

This table is based on general principles of ab initio and DFT methods for spectroscopic prediction.

Molecular Dynamics (MD) Simulations of this compound in Solution and Interfaces

While quantum chemical calculations are powerful for static properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing insights into processes like conformational changes, solvation, and interactions at interfaces.

For sulfonamide derivatives, MD simulations have been used to investigate their interactions with proteins and to understand their stability in different environments. researchgate.netpeerj.com These simulations can reveal how the molecule behaves in an aqueous solution, including how it interacts with water molecules and how its conformation might change. This is crucial for understanding its behavior in biological systems. For instance, MD simulations have been used to study the stability of inhibitor-protein complexes. acs.org

Molecular Docking and Protein-Ligand Interaction Studies (In Vitro Models)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. jpionline.orgpensoft.net This method is instrumental in drug discovery for identifying potential binding modes and affinities. jpionline.orgpensoft.net

For sulfonamide-based compounds, molecular docking is extensively used to study their interactions with various protein targets. nih.govresearchgate.netmdpi.com The sulfonamide group is known to be a key pharmacophore that can interact with a wide range of protein residues. researchgate.net

Molecular docking algorithms can predict the most likely binding site of this compound on a target protein. researchgate.net Once a plausible binding pose is identified, the interactions between the ligand and the protein's active site residues can be analyzed in detail. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. pensoft.net

The binding energy, which quantifies the strength of the interaction, can be estimated using scoring functions within the docking software or more rigorous methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach following MD simulations. peerj.com A more negative binding energy generally indicates a more favorable interaction. peerj.com

Key Interactions: Analysis of docked poses reveals specific amino acid residues that are crucial for binding. For related sulfonamides, interactions with residues in the active site of enzymes like DNA gyrase have been identified. nih.gov In some cases, the sulfonamide moiety acts as a zinc-binding group, coordinating with metal ions in the active site. mdpi.com

Interaction TypeDescription
Hydrogen Bonding Formation of hydrogen bonds between the sulfonamide group and polar residues in the protein.
Hydrophobic Interactions Interactions between the pyridine ring and nonpolar residues.
Electrostatic Interactions Attraction or repulsion between charged groups on the ligand and protein.
π-π Stacking Interaction between the aromatic pyridine ring and aromatic residues like tyrosine or phenylalanine. researchgate.net

This table outlines common interactions observed in protein-ligand docking studies.

By comparing the docking results and binding energies of a series of related compounds, a Structure-Activity Relationship (SAR) can be established. smolecule.com SAR studies help to understand how specific structural modifications, such as the addition of a methyl group, affect the binding affinity and biological activity. smolecule.comnih.gov

For sulfonamide derivatives, SAR studies have shown that the nature and position of substituents on the aromatic rings can significantly influence their inhibitory potency. smolecule.com For instance, the introduction of a methyl group can sometimes lead to a substantial increase in activity, potentially by inducing a favorable conformational change in the ligand or by fitting into a hydrophobic pocket in the protein's binding site. nih.gov Computational studies can provide a mechanistic rationale for these observed SAR trends by visualizing the detailed interactions at the atomic level. ebi.ac.uk

QSAR (Quantitative Structure-Activity Relationship) Modeling for Hypothetical Biological Targets (In Vitro Data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govqub.ac.uk For this compound, while specific experimental data on a wide range of biological targets is not extensively documented in publicly available literature, a hypothetical QSAR model can be constructed based on data from analogous sulfonamides, particularly other substituted pyridine sulfonamides. nih.govresearchgate.netmdpi.com Such models are valuable for predicting the potential activity of this compound against various biological targets and for guiding the design of future derivatives with enhanced potency.

A hypothetical QSAR study for this compound and its analogs could focus on anticancer or antimicrobial activities, as these are common targets for sulfonamide-based compounds. nih.govresearchgate.net The model would aim to correlate the in vitro inhibitory activity (e.g., IC₅₀ values) against a specific target, such as a particular enzyme or cancer cell line, with a set of calculated molecular descriptors.

Molecular Descriptors for a Hypothetical QSAR Model:

A selection of descriptors would be used to quantify the physicochemical properties of the molecules:

Lipophilic Descriptors: The logarithm of the partition coefficient (log P) is a crucial descriptor representing the compound's lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in biological targets. nih.govresearchgate.net

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial charges on specific atoms (e.g., the sulfonamide nitrogen and oxygen atoms). These are critical for understanding the molecule's reactivity and its capacity for electrostatic and hydrogen bonding interactions. nih.gov The pKa value is another important electronic parameter for sulfonamides, influencing their ionization state and binding affinity. nih.gov

Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific topological indices that encode information about molecular branching and connectivity. researchgate.net The position of the methyl group on the pyridine ring is a key steric factor that can influence binding to a target protein. nih.gov

Hypothetical QSAR Equation:

A typical QSAR model is represented by a linear or non-linear equation. A hypothetical linear model for the anticancer activity of a series of pyridine sulfonamides, including this compound, might look like this:

log(1/IC₅₀) = β₀ + β₁(log P) + β₂(HOMO) + β₃(Steric_Parameter) + ...

Where:

log(1/IC₅₀) is the biological activity.

β₀, β₁, β₂, β₃ are the coefficients determined by regression analysis, indicating the relative importance of each descriptor.

Data Table for Hypothetical QSAR Study (Based on Analogs):

To construct a meaningful QSAR model, a dataset of compounds with their corresponding biological activities and calculated descriptors is required. The following table is a hypothetical representation based on data from studies on related 4-substituted pyridine-3-sulfonamides and other sulfonamide derivatives. researchgate.netmdpi.commdpi.com The biological target is assumed to be a cancer-associated carbonic anhydrase isoform, a known target for sulfonamides. mdpi.comnih.gov

CompoundR¹ SubstituentIC₅₀ (nM) vs. hCA IX (Hypothetical)log P (Calculated)HOMO (eV) (Calculated)Steric Descriptor (Molecular Volume ų)
1H5500.8-7.2145
2CH₃ (this compound) 320 1.2 -7.1 160
3Cl2101.5-7.4165
4OCH₃4501.0-6.9170
5Phenylpiperazinyl1373.5-6.5320

Interactive Data Table

From this hypothetical data, a QSAR model might reveal that increased lipophilicity and specific steric bulk at the 4-position of the pyridine ring, coupled with certain electronic properties, are favorable for inhibitory activity against the target. The model for this compound would be predictive within the applicability domain of the model derived from its analogs. nih.gov

Reaction Pathway and Transition State Analysis for Synthesis and Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. nih.govsci-hub.se By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the activation energies, thereby understanding the reaction's feasibility and kinetics.

Synthesis Pathway of this compound:

A common and plausible synthetic route to this compound involves two key steps:

Sulfonation of 3-Methylpyridine (B133936): The electrophilic sulfonation of the pyridine ring. This reaction is typically challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated under the acidic conditions of sulfonation. vaia.com The reaction of 3-methylpyridine with a sulfonating agent like sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) would lead to the formation of a sulfonyl chloride or sulfonic acid intermediate. nih.gov The substitution is expected to occur at the 4-position, influenced by the directing effect of the methyl group and the electronic properties of the pyridine ring. pearson.compearson.com

Amidation: The resulting 3-methylpyridine-4-sulfonyl chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to form the final sulfonamide product. researchgate.netthieme-connect.com

Transition State Analysis:

A computational analysis of this synthesis would involve modeling the following:

Electrophilic Attack: The initial step is the attack of the electrophile (e.g., SO₃) on the pyridine ring. Calculations would explore the transition states for the attack at different positions of the 3-methylpyridine ring. The transition state for the attack at the 4-position is expected to be lower in energy compared to other positions due to the stabilizing effect of the methyl group and the avoidance of placing a positive charge on the electronegative nitrogen atom in the resulting intermediate (sigma complex). vaia.com

Intermediate Stability: The stability of the carbocation intermediates (sigma complexes) formed after the electrophilic attack would be calculated. The intermediate leading to the 4-sulfonated product is predicted to be the most stable.

Proton Transfer and Rearomatization: The subsequent steps involving proton transfer to a base and the rearomatization of the pyridine ring would also be modeled to complete the reaction pathway.

Amidation Step: The reaction between 3-methylpyridine-4-sulfonyl chloride and ammonia would be modeled as a nucleophilic substitution at the sulfur atom. The transition state would involve the approach of the ammonia molecule to the sulfonyl chloride, leading to the formation of a pentacoordinate sulfur intermediate, followed by the departure of the chloride leaving group.

Data Table for a Hypothetical Reaction Pathway Analysis (DFT Calculations):

The following table presents hypothetical energy values that could be obtained from a DFT study (e.g., at the B3LYP/6-31G(d,p) level of theory) for the key steps in the synthesis of this compound. acs.org

Reaction StepSpeciesRelative Energy (kcal/mol)Activation Energy (Ea) (kcal/mol)
Sulfonation Reactants (3-Methylpyridine + SO₃)0.0-
Transition State (Attack at C4)+15.215.2
Intermediate (Sigma Complex at C4)+5.8-
Transition State (Proton Transfer)+8.12.3
Product (3-Methylpyridine-4-sulfonic acid)-10.5-
Amidation Reactants (3-Methylpyridine-4-sulfonyl chloride + NH₃)0.0-
Transition State+12.512.5
Product (this compound + HCl)-15.0-

Interactive Data Table

These computational studies provide a detailed, atomistic view of the reaction mechanism, helping to rationalize the observed regioselectivity and to optimize reaction conditions for the synthesis of this compound and its derivatives. rsc.orgresearchgate.net

Advanced Analytical Methodologies for Research Applications of 3 Methylpyridine 4 Sulfonamide

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are the cornerstone of chemical analysis, enabling the separation of a compound from impurities, starting materials, and byproducts. The choice of method depends on the analyte's properties, such as volatility, polarity, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of non-volatile compounds like 3-Methylpyridine-4-sulfonamide. The development of a stability-indicating HPLC method is crucial for separating the main component from any potential degradants that may form under stress conditions. chromatographyonline.com A reverse-phase (RP-HPLC) method is commonly the first choice for sulfonamide and pyridine-containing molecules. ijsrst.com

Method development involves a systematic approach to optimizing separation parameters. science.gov Key considerations include the selection of a stationary phase, mobile phase composition, and detector wavelength. For sulfonamides and related pyridine (B92270) derivatives, C18 and C8 columns are frequently employed due to their hydrophobicity, which allows for good retention and separation of moderately polar compounds. ijsrst.comscience.gov The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijsrst.comresearchgate.net Gradient elution is often preferred over isocratic elution to achieve better resolution of complex mixtures and reduce analysis time. researchgate.net A photodiode array (PDA) detector is highly effective, as it can monitor multiple wavelengths simultaneously, helping to assess peak purity by comparing UV spectra across a single chromatographic peak. chromatographyonline.com

A validated RP-HPLC method ensures accuracy, precision, linearity, and robustness, making it suitable for quantitative analysis and quality control. ijsrst.com The limit of detection (LOD) and limit of quantification (LOQ) are determined to establish the method's sensitivity for trace impurities. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for Analysis of Pyridine and Sulfonamide Derivatives

Parameter Condition Rationale / Reference
Column C18, 250 mm x 4.6 mm, 5 µm Standard for reverse-phase separation of moderately polar compounds. science.gov
Mobile Phase A 0.01 M Ammonium Acetate (pH 4.6) Buffered aqueous phase to control ionization and improve peak shape. researchgate.net
Mobile Phase B Acetonitrile Common organic modifier providing good elution strength for target analytes. ijsrst.comresearchgate.net
Elution Mode Gradient Optimizes separation of complex mixtures and reduces run time. researchgate.net
Flow Rate 1.0 mL/min Typical flow rate for standard analytical columns. science.gov
Detection UV at 260 nm Wavelength suitable for detecting sulfonamides. researchgate.net

| Column Oven Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

This table is illustrative and based on methods developed for related compounds. Actual conditions for this compound would require specific method development.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. While this compound itself has a relatively high melting point and may require derivatization to increase its volatility for GC analysis, the technique is highly relevant for analyzing volatile impurities, residual solvents, or specific precursors like 3-methylpyridine (B133936). amazonaws.comnata.com.au GC analysis is frequently coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification. amazonaws.com

Headspace analysis is a specific GC sample introduction technique used to analyze volatile organic compounds (VOCs) in solid or liquid samples without injecting the non-volatile matrix. nata.com.au This is particularly useful for detecting residual solvents from the synthesis process or for identifying volatile degradation products. In this method, the sample is heated in a sealed vial, allowing volatile analytes to partition into the gas phase (the headspace), which is then injected into the GC system. researchgate.net The optimization of parameters such as equilibrium temperature and time is crucial for achieving reproducible and sensitive results. researchgate.net For instance, 3-methylpyridine has been quantified in various matrices using headspace GC methods. mdpi.com

While this compound is an achiral molecule, many of its derivatives, particularly those developed for biological applications, may contain stereocenters. google.com For such chiral compounds, separating the enantiomers is critical, as they can exhibit different pharmacological and toxicological profiles. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry, often providing faster and more efficient separations than HPLC. gzflm.comfagg.be

SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol or ethanol. nih.govresearchgate.net This mobile phase has low viscosity and high diffusivity, allowing for high flow rates without losing chromatographic efficiency. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns being very common. google.comfagg.be The development of SFC methods involves screening different CSPs and modifiers to find the optimal conditions for enantiomeric resolution. shimadzu.com For sulfonamide derivatives, specific chiral SFC methods have been successfully developed. google.com

Table 2: Example Chiral SFC Conditions for Sulfonamide Derivative Separation

Parameter Condition Reference
Column Chiralcel OZ-H, 4.6 x 250mm, 5 µm A polysaccharide-based chiral stationary phase. google.com
Mobile Phase A CO2 Supercritical fluid as the primary mobile phase. google.com
Mobile Phase B Ethanol with 0.1% diethylamine Organic modifier to control solubility and an amine additive to improve peak shape for basic compounds. google.com
Elution Mode Isocratic 30% B A constant mobile phase composition. google.com
Flow Rate 4.0 mL/min High flow rate enabled by the low viscosity of the mobile phase. google.com
Temperature 40 °C Controlled temperature to ensure stability and reproducibility. google.com

| Detection | UV at 220 nm | Standard detection method for compounds with a UV chromophore. google.com |

This table is based on a reported method for a chiral sulfonamide derivative and serves as an example of the applicability of SFC. google.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling not just quantification but also structural identification of analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool in modern analytical chemistry, celebrated for its high sensitivity and selectivity. researchgate.net It combines the separation power of HPLC with the definitive identification capabilities of tandem mass spectrometry. This technique is exceptionally well-suited for trace analysis of drug-related impurities and for identifying metabolites in non-clinical in vitro studies, such as those using liver microsomes. researchgate.netmdpi.com

In a typical non-clinical metabolite identification workflow, the parent compound (this compound) is incubated with a biological matrix like rat liver microsomes. mdpi.com The resulting mixture is then analyzed by LC-MS/MS. Full-scan LC-MS data can first identify potential metabolites, for example, by searching for predicted mass changes like hydroxylation (+16 Da) or glucuronidation (+176 Da). mdpi.com Subsequently, product ion scans (MS/MS) are performed on these potential metabolite ions. The resulting fragmentation pattern provides structural information that helps to elucidate the metabolite's structure, such as the site of modification. mdpi.comnih.gov The use of multiple reaction monitoring (MRM) mode offers exceptional sensitivity and specificity for quantifying known compounds at very low levels. researchgate.netshimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) serves a similar purpose for volatile analytes. It is highly effective for the identification and quantification of low-level volatile impurities or degradation products that are amenable to GC. epa.gov The mass spectrometer provides confirmation of the identity of peaks in the gas chromatogram, offering much higher confidence than FID detection alone.

Table 3: Typical LC-MS/MS Parameters for Metabolite Identification

Parameter Description Rationale / Reference
Separation UPLC/HPLC with C18 column Provides efficient separation of the parent drug and its metabolites prior to MS detection. nih.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode ESI is a soft ionization technique suitable for polar, non-volatile molecules. Positive mode is common for nitrogen-containing compounds. nih.gov
MS Scan Modes Full Scan (for initial detection), Product Ion Scan (for structural confirmation), Precursor Ion Scan, Neutral Loss Scan A combination of scan functions is used to comprehensively screen for and identify potential metabolites. mdpi.com
Collision Gas Argon Inert gas used to induce fragmentation in the collision cell.

| Data Analysis | Comparison of retention times and fragmentation patterns with the parent compound. | The structure of a metabolite is deduced by interpreting the mass shifts and the fragmentation pathways. mdpi.comnih.gov |

While LC-MS/MS is powerful for proposing metabolite structures, it can sometimes be ambiguous, especially when trying to distinguish between isomers. chimia.ch In such cases, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides definitive structural information. researchgate.net This technique involves coupling an HPLC system directly to an NMR spectrometer.

In an LC-NMR experiment, chromatographic peaks are either trapped in a flow cell within the NMR probe for analysis (on-flow) or collected as fractions which are then analyzed (off-line). This allows for the acquisition of high-quality NMR spectra (e.g., ¹H NMR, COSY) for individual components in a mixture, such as impurities or metabolites. chimia.ch This data can unambiguously determine the exact position of a metabolic modification, such as distinguishing between different hydroxylation sites on an aromatic ring, which can be challenging for MS alone. nih.gov The combination of LC-NMR with LC-MS (LC-NMR-MS) creates a formidable platform for the comprehensive identification of unknown compounds in complex mixtures. researchgate.net

Electrochemical Methods for Redox Behavior and Sensing Applications (Research Probes)

Electrochemical methods offer a powerful suite of tools for probing the redox characteristics of this compound and for developing sensitive detection platforms. The inherent electroactivity of the sulfonamide group, and potentially the pyridine ring, makes the compound amenable to electrochemical analysis. researchgate.net Voltammetric techniques are particularly useful for determining sulfonamides. researchgate.net

Cyclic voltammetry (CV) and chronoamperometry are fundamental electrochemical techniques used to study the redox behavior of electroactive species. While specific studies on this compound are not extensively detailed in the provided literature, the behavior can be inferred from studies on related sulfonamide and pyridine compounds.

Cyclic Voltammetry (CV) is employed to investigate the electrochemical reaction mechanisms, determine the potentials of redox events (oxidation and reduction), and characterize the formation of polymer films on electrode surfaces. researchgate.netmdpi.com For instance, the electrochemical oxidation of 3-methylpyridine has been studied using CV at boron-doped diamond electrodes. sigmaaldrich.com Similarly, the electrochemical reduction of the sulfonamide group in various derivatives has been investigated, typically showing a single, irreversible wave corresponding to the reduction of the -C=N- bond in Schiff base derivatives or the S-N bond in the sulfonamide moiety itself. researchgate.net In studies of other sulfonamides, CV is used to characterize the electropolymerization process for modifying electrodes, providing information on the formation and electrochemical properties of the polymer film. researchgate.netmdpi.com

Chronoamperometry involves stepping the potential of the working electrode and monitoring the resulting current as a function of time. This technique is useful for determining diffusion coefficients and the number of electrons transferred in an electrochemical reaction. researchgate.net

The table below summarizes typical parameters from electrochemical studies of related sulfonamide compounds, which would be analogous to a research approach for this compound.

ParameterTypical Value/ConditionCompound ClassReference
Technique Cyclic Voltammetry (CV)Sulfonamides researchgate.netmdpi.com
Working Electrode Glassy Carbon (GC), Screen-Printed Carbon (SPCE)Sulfonamides mdpi.comnih.gov
Potential Range +0.5 to +2.0 V (Polymerization); -0.2 to +0.5 V (Characterization)Sulfonamides, Pyridines mdpi.comnih.gov
Scan Rate 100 mV s⁻¹Sulfonamides mdpi.com
Supporting Electrolyte Phosphate Buffer, Britton-Robinson BufferSulfonamides mdpi.comnih.gov

This table presents representative data for analogous sulfonamide compounds to illustrate typical experimental conditions.

The development of electrochemical sensors provides a sensitive, rapid, and cost-effective method for the determination of sulfonamides. researchgate.netnih.gov A common and highly effective strategy involves the use of molecularly imprinted polymers (MIPs). researchgate.netnih.gov

An MIP-based sensor for this compound would be fabricated by electropolymerizing a functional monomer in the presence of the target molecule (the template). After polymerization onto an electrode surface, such as a glassy carbon or screen-printed carbon electrode, the template molecule is removed, leaving behind specific recognition cavities. researchgate.net These cavities have a shape, size, and functional group orientation complementary to this compound, allowing for highly selective rebinding and detection.

The analytical performance of such sensors is typically evaluated using sensitive voltammetric techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV). mdpi.comnih.gov These methods offer improved signal-to-noise ratios and lower detection limits compared to CV. For example, a DPV signal for a sulfonamide sensor exhibited a large linear range from 10⁻⁹ to 10⁻⁵ mol L⁻¹ with a detection limit as low as 3.1 × 10⁻¹⁰ mol L⁻¹. nih.gov The incorporation of nanomaterials, such as copper nanoparticles or gold-covalent organic frameworks (Au@COF), can further amplify the electrochemical signal and enhance sensitivity. nih.govacs.org

The table below outlines the performance of various electrochemical sensors developed for other sulfonamides, demonstrating the potential analytical figures of merit for a sensor targeting this compound.

Target AnalyteSensor MaterialTechniqueLinear Range (M)Limit of Detection (LOD) (M)Reference
Sulfanilamide MIP on Pencil Graphite ElectrodeCV / DPV5.0x10⁻⁸ - 4.8x10⁻⁵2.0x10⁻⁸ researchgate.net
Sulfadiazine (B1682646) MIP/Overoxidized Polypyrrole/Cu NPsDPV1.0x10⁻⁹ - 1.0x10⁻⁵3.1x10⁻¹⁰ nih.gov
Mixed Sulfonamides Poly(3-methylthiophene) on GCSWV10⁻⁸ - 10⁻³10⁻⁹ - 10⁻⁶ nih.gov
Citalopram MIP on Screen-Printed Carbon ElectrodeSWV1.0x10⁻⁷ - 1.25x10⁻⁶1.62x10⁻⁷ mdpi.com

This table showcases performance data from sensors for other sulfonamides and related compounds to indicate the expected capabilities of a sensor for this compound.

Capillary Electrophoresis (CE) for Separation and Analysis of this compound and Related Species

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species like sulfonamides. nih.govresearchgate.net Specifically, Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates analytes based on their charge-to-size ratio as they migrate within a narrow-bore capillary under the influence of a high electric field. usp.org

The separation of this compound and its potential metabolites or related compounds by CZE would involve optimizing several key parameters:

Buffer pH : The pH of the background electrolyte (BGE) is critical as it determines the ionization state of the sulfonamide group and the magnitude of the electroosmotic flow (EOF). nih.gov For sulfonamides, which are weakly acidic, a pH around 7 has been shown to provide good separation. nih.gov

Buffer Concentration : The concentration of the BGE affects ionic mobility and separation efficiency. nih.gov Higher concentrations can reduce EOF but may lead to increased Joule heating.

Applied Voltage : The voltage dictates the migration speed and analysis time. nih.gov Higher voltages generally lead to faster separations and sharper peaks, but must be balanced against the effects of Joule heating. nih.govusp.org

In research applications, CE can be coupled with various detectors, including UV-Vis spectrophotometry or laser-induced fluorescence (LIF) for enhanced sensitivity, the latter requiring derivatization of the analyte with a fluorescent tag. researchgate.netresearchgate.net

The following table presents an example of optimized CZE conditions for the separation of a mixture of eight sulfonamides, demonstrating a typical analytical setup.

ParameterOptimized ConditionReference
Technique Capillary Zone Electrophoresis (CZE) nih.gov
Capillary Uncoated Fused Silica (B1680970) nih.gov
Background Electrolyte Phosphate Buffer nih.gov
Buffer pH 7.26 nih.gov
Applied Voltage 20 kV nih.gov
Detection UV-Vis nih.gov

This table illustrates a set of optimized parameters for the separation of multiple sulfonamides by CZE.

Sample Preparation Techniques for Complex Research Matrices (e.g., environmental, in vitro biological media)

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound in complex matrices such as environmental water samples or in vitro biological media. mdpi.comnih.gov The goal is to isolate the target analyte from interfering substances, pre-concentrate it to detectable levels, and transfer it into a solvent compatible with the analytical instrument. researchgate.net The most common techniques for sulfonamide extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). researchgate.netmdpi.com

Solid-Phase Extraction (SPE) is a widely used technique due to its efficiency, high enrichment factors, and potential for automation. mdpi.comnih.gov The general procedure involves the following steps:

Conditioning : The SPE sorbent is washed with a solvent like methanol and then equilibrated with water or a buffer to prepare it for sample loading. mdpi.com

Loading : The sample, often with its pH adjusted, is passed through the SPE cartridge. The analyte adsorbs onto the sorbent material. osaka.lg.jp

Washing : The cartridge is rinsed with a weak solvent to remove matrix interferences that are not strongly retained. mdpi.com

Elution : A strong organic solvent is used to desorb the analyte from the sorbent, collecting it in a small, clean volume. mdpi.com

Various sorbents can be used, including C18-bonded silica and advanced materials like porous covalent organonitridic frameworks (PCONFs), which have shown high efficiency for sulfonamide extraction. nih.govmdpi.com

Liquid-Liquid Extraction (LLE) is a classical separation process based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.comschulzpartner.com The analyte partitions from the sample matrix into the organic solvent, which is then collected for analysis. uc.edu While effective, traditional LLE can be time-consuming and require large volumes of organic solvents. mdpi.com Modern variations like Dispersive Liquid-Liquid Microextraction (DLLME) and automated microextraction techniques have been developed to minimize solvent consumption and improve efficiency. mdpi.comresearchgate.net

The table below outlines a representative SPE protocol for extracting sulfonamides from water samples.

SPE StepProcedureReference
Sorbent Waters BEH C18 mdpi.com
Sample 1.0 L water, pH adjusted to 3.0 mdpi.comosaka.lg.jp
Conditioning 8 mL methanol, then 8 mL ultrapure water mdpi.com
Loading Sample loaded onto cartridge mdpi.com
Washing 10 mL acidified ultrapure water (pH 3.0) mdpi.com
Drying Dried under N₂ stream for 10 min mdpi.com
Elution 8 mL acetone–methanol (1:1, v/v) mdpi.com

This table provides an example of an automated SPE method for the pre-concentration of sulfonamides from environmental water samples.

Research Applications and Mechanistic Investigations of 3 Methylpyridine 4 Sulfonamide Non Clinical Focus

3-Methylpyridine-4-sulfonamide as a Building Block in Organic Synthesis

In the field of organic chemistry, the strategic value of a molecule is often determined by its capacity to serve as a versatile building block. This compound and its isomers are recognized for their role in constructing larger, more complex chemical architectures, particularly within heterocyclic chemistry and the design of novel reagents. cymitquimica.comrsc.orgwhiterose.ac.uk The presence of reactive sites—the pyridine (B92270) ring, the sulfonamide group, and the methyl group—allows for a variety of chemical transformations.

The pyridine sulfonamide framework is a key starting point for the synthesis of a diverse range of heterocyclic compounds. rsc.orgdntb.gov.ua The sulfonamide group can be chemically modified, and the pyridine ring can undergo reactions such as nucleophilic aromatic substitution, enabling the annulation of additional rings or the introduction of various functional groups. beilstein-journals.org

For instance, the related isomer 4-chloropyridine-3-sulfonamide (B47618) serves as a precursor for creating 4-azidopyridine-3-sulfonamide, which is then used in "click" chemistry reactions (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) with various alkynes. mdpi.com This yields a library of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides, demonstrating how the pyridine sulfonamide core can be elaborated into more complex triazole-containing heterocyclic systems. mdpi.com Similarly, synthetic strategies have been developed for creating sulfonamides from elemental sulfur and 2-nitrochalcone (B191979) in the presence of 3-methylpyridine (B133936), showcasing the role of the pyridine moiety in facilitating the formation of S-N and S-O bonds to build sulfur-containing heterocycles. thieme-connect.com

Table 1: Examples of Heterocyclic Synthesis using Pyridine Sulfonamide Scaffolds

Precursor Reagents Reaction Type Product Class Reference
4-Chloropyridine-3-sulfonamide Sodium Azide, followed by various alkynes and a Cu(I) catalyst Nucleophilic Aromatic Substitution & CuAAC "Click" Reaction 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides mdpi.com
2-Nitrochalcone Elemental Sulfur, 3-Methylpyridine Multi-bond formation reaction Sulfonamides thieme-connect.com
2-Aminopyridine Ditosylation Ditosylation 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide researchgate.net

Scaffold for Design of Novel Organic Reagents and Catalysts

The structural attributes of pyridine sulfonamides make them suitable scaffolds for the development of specialized organic reagents and catalysts. The sulfonamide moiety can coordinate with metal centers or participate in hydrogen bonding, while the pyridine ring provides a rigid framework and an additional site for coordination or functionalization.

Research has demonstrated the synthesis of pyridine-based bifunctional organocatalysts that incorporate camphorsulfonamide units. bme.hu These catalysts have been successfully used in asymmetric Michael addition reactions. bme.hu Although this example uses a camphorsulfonamide attached to a pyridine, it illustrates the principle of using the pyridine sulfonamide motif as a foundational structure for catalysis. The pyridine nitrogen can act as a basic site to activate a pronucleophile, while the sulfonamide's NH group can act as a hydrogen-bond donor to activate the electrophile, creating a bifunctional catalyst that controls the stereochemical outcome of the reaction. bme.hu

Coordination Chemistry of this compound as a Ligand

The ability of this compound to act as a ligand and coordinate with metal ions is a significant area of research. rsc.org The molecule possesses multiple potential donor atoms: the nitrogen of the pyridine ring and the nitrogen and oxygen atoms of the sulfonamide group. This allows it to bind to metal centers in various ways, leading to the formation of diverse metal complexes with interesting structural and chemical properties. researchgate.netsci-hub.seresearchgate.net

The synthesis of metal complexes involving sulfonamide-containing ligands is well-documented. sci-hub.seresearchgate.netnih.gov Typically, these syntheses involve the reaction of a metal salt (e.g., chlorides, nitrates, or sulfates) with the ligand in a suitable solvent. sci-hub.senih.gov The resulting complexes are then isolated as crystalline solids and characterized using a range of analytical techniques.

Common characterization methods include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the SO₂ and NH groups upon complexation. mdpi.com

Elemental Analysis: To determine the empirical formula of the complex and establish the ligand-to-metal ratio. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion. sci-hub.se

X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. mdpi.commdpi.com

For example, complexes of various metals such as Cu(II), Co(II), and Zn(II) have been prepared with sulfonamide ligands, often resulting in complexes with the general formula MLCl₂. researchgate.net

Table 2: Characterization Data for Representative Metal Complexes with Sulfonamide-Type Ligands

Complex Formula Metal Ion Characterization Techniques Key Findings Reference
[C₁₅H₁₇Cl₂N₃O₈Zr₂] Zr(IV) Elemental Analysis, Mass Spec, IR Formation of a binuclear complex. nih.gov
[C₃₀H₃₄N₆O₂₀S₂V₂] V(IV) Elemental Analysis, Mass Spec, IR Formation of a binuclear complex. nih.gov
[Co(mef)₂(3-pic)₂(CH₃OH)₂] Co(II) Single-crystal X-ray diffraction Octahedral coordination with two 3-methylpyridine ligands. grafiati.comtandfonline.com
[Zn(3,3'-diaminodiphenyl sulfone)Cl₂] Zn(II) Single-crystal X-ray diffraction Distorted tetrahedral configuration with coordination through amino groups. mdpi.com

Investigation of Binding Modes and Coordination Geometries

Studies on related molecules show several possible binding modes:

Monodentate Coordination: The ligand can bind to the metal center through a single atom, most commonly the nitrogen of the pyridine ring. nih.gov

Bidentate Coordination: The ligand can bind through two donor atoms simultaneously. For sulfonamides, this could involve the pyridine nitrogen and one of the sulfonamide oxygens, or the deprotonated sulfonamide nitrogen and an oxygen atom, forming a chelate ring. nih.govacs.org

Bridging Ligand: The ligand can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the sulfonamide group coordinating to another.

For instance, in complexes of cobalt and nickel with 3-methylpyridine (3-picoline), the 3-methylpyridine ligands coordinate to the metal center in a terminal fashion through the pyridine nitrogen, resulting in an octahedral geometry. grafiati.com In complexes where a sulfonamide group is also present, such as those studied as carbonic anhydrase inhibitors, the deprotonated sulfonamide nitrogen coordinates directly to the zinc ion in the enzyme's active site. mdpi.comnih.govacs.org The specific geometry is influenced by steric factors, such as the position of the methyl group on the pyridine ring, which can affect how the ligand fits into a metal's coordination sphere or an enzyme's active site. nih.govacs.org

Mechanistic Studies of this compound Interactions with Biological Systems (In Vitro / Ex Vivo)

The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group (ZBG) and is central to the mechanism of action for a major class of enzyme inhibitors. mdpi.comnih.gov Consequently, this compound and its analogs are subjects of in vitro studies to understand their interactions with metalloenzymes, particularly carbonic anhydrases (CAs).

The mechanism of CA inhibition by aromatic sulfonamides is understood in detail through kinetic, crystallographic, and computational studies. mdpi.com The process involves the sulfonamide nitrogen atom displacing a hydroxide (B78521) ion from the tetrahedrally coordinated Zn(II) ion at the core of the enzyme's active site. nih.gov The sulfonamide must first be deprotonated to its anionic form (R-SO₂NH⁻) to bind effectively. The inhibitor is then stabilized by coordination to the Zn(II) ion and by a network of hydrogen bonds with active site residues, such as Thr199. nih.govacs.org

Molecular docking and X-ray crystallography studies on related 4-substituted pyridine-3-sulfonamides have provided insights into how substituents on the pyridine ring influence binding affinity and selectivity for different CA isoforms. mdpi.com The "tail" attached to the pyridine ring can extend into different regions of the active site cavity. Depending on its chemical nature (e.g., hydrophilic or lipophilic), this tail can form additional favorable interactions with amino acid residues, thereby enhancing binding potency and conferring selectivity for one CA isoform over another. mdpi.com For example, studies have shown that modifying the tail on a pyridine-sulfonamide scaffold can achieve significant selectivity between the cancer-associated isoforms (CA IX, CA XII) and the ubiquitous cytosolic isoform (CA II). mdpi.com

Table 3: In Vitro Inhibition Data and Binding Interactions for Related Pyridine Sulfonamides against Carbonic Anhydrase (CA) Isoforms

Compound Target Isoform Inhibition Constant (Kᵢ) Key Binding Interactions Reference
Compound **4*** hCA IX 137 nM Sulfonamide group coordinates to active site Zn(II); tail interacts with hydrophilic residues. mdpi.com
Compound **4*** hCA II 813 nM Exhibits 5.9-fold selectivity for hCA IX over hCA II. mdpi.com
Compound **6*** hCA IX 2120 nM Tail interacts with the lipophilic half of the active site. mdpi.com
Compound **6*** hCA XII 91 nM Exhibits 23.3-fold selectivity for hCA XII over hCA IX. mdpi.com
Aryl sulfonamides (general) hCA II Varies Sulfonamide nitrogen coordinates to Zn(II); hydrogen bonding with Gln92 and Thr199. nih.gov

\Note: Compounds 4 and 6 are 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivatives with different substitutions on the triazole ring, as described in the cited reference.*


Enzyme Inhibition and Activation Studies (Purely Mechanistic, Cell-Free Systems)

There is no specific information available in the reviewed literature regarding the enzyme inhibition or activation properties of this compound in cell-free systems.

However, research into its structural isomers, particularly pyridine-3-sulfonamides , demonstrates significant activity as enzyme inhibitors. This class of compounds is well-documented for its potent inhibition of carbonic anhydrases (CAs) , a family of metalloenzymes crucial for various physiological processes. fluorochem.co.uk The inhibitory mechanism involves the sulfonamide group (SO₂NH₂) coordinating to the zinc ion within the enzyme's active site, displacing a water/hydroxide ion and blocking the enzyme's catalytic activity—the reversible hydration of carbon dioxide. fluorochem.co.uk

Studies on various 4-substituted pyridine-3-sulfonamide (B1584339) derivatives show a wide range of inhibition constants (Kᵢ) against different human (h) CA isoforms:

hCA I and hCA II (cytosolic isoforms): These are ubiquitous, and inhibition can lead to various physiological effects. Some pyridine-3-sulfonamide derivatives show potent inhibition against these isoforms. fluorochem.co.uk

hCA IX and hCA XII (transmembrane, tumor-associated isoforms): These isoforms are overexpressed in many cancers and are targets for anticancer therapies. fluorochem.co.uk Certain pyridine-3-sulfonamide derivatives have been engineered to selectively inhibit these cancer-associated isoforms over the cytosolic ones, with Kᵢ values reaching the nanomolar range. fluorochem.co.uk

Another bacterial enzyme, N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) , which is a target for novel antibiotics, has been shown to be inhibited by sulfonamides, although studies have focused on scaffolds like indoline (B122111) sulfonamides rather than pyridine-based ones. Additionally, the PI3K/mTOR signaling pathway , often dysregulated in cancer, is another target for sulfonamide derivatives, with some methoxypyridine sulfonamides showing potent dual inhibitory activity.

These findings for related compounds suggest that this compound could potentially exhibit inhibitory activity against carbonic anhydrases or other enzymes, but this remains unconfirmed without direct experimental evidence.

Receptor Binding Assays (Purely Mechanistic, Cell-Free Systems)

No specific data from purely mechanistic, cell-free receptor binding assays for this compound are available in the current body of scientific literature.

Research on related heterocyclic sulfonamides indicates potential interactions with various receptors. For instance, certain benzothiazole-sulfonamide hybrids have been identified as antagonists for the 5-HT₆ receptor . Other studies have screened pyridine derivatives for affinity towards G-protein coupled receptors like mGlu5 and P2Y12 using radioligand binding assays. Furthermore, bepotastine, which contains a pyridine ring, and its sulfonamide derivatives have been investigated as Histamine-1 receptor antagonists . These examples highlight the potential for the pyridine sulfonamide scaffold to interact with various receptor types, but specific binding characteristics of this compound have not been documented.

Modulation of Biochemical Pathways in Model Systems (Excluding Clinical Outcomes)

There is no available research detailing the modulation of specific biochemical pathways by this compound in model systems.

Studies on related sulfonamide derivatives, however, provide insight into potential mechanisms. For example, certain N-alkyl heteroarylsulfonamides have been developed as inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway , which is critical for tumor adaptation to low-oxygen environments. Other research on pyridine-sulfonamide hybrids has demonstrated the induction of autophagy in colon cancer cell lines. The inhibition of the PI3K/mTOR pathway by novel sulfonamide methoxypyridine derivatives further illustrates how this class of compounds can interfere with key cellular signaling cascades involved in cell growth and proliferation. These findings in related molecules suggest plausible, yet untested, pathways that this compound might modulate.

Cellular Uptake and Distribution in In Vitro Cell Cultures (Without Clinical Relevance)

Specific studies on the cellular uptake and distribution of this compound in in vitro cell cultures are not present in the reviewed literature.

Material Science Applications of this compound and its Derivatives

Direct applications of this compound in material science have not been reported in the available literature. However, the structural components of the molecule—the pyridine ring and the sulfonamide group—are known to be valuable in the design of functional materials.

Incorporation into Polymer Networks and Nanomaterials

There is no specific information on the incorporation of this compound into polymer networks or nanomaterials. The compound is listed by chemical vendors under categories that include polymer-supported reagents, but this is a general classification rather than an indication of specific research having been performed. fluorochem.co.uk The precursor molecule, 3-methylpyridine, has been used in the synthesis of complexes that have potential applications in materials science, but this does not extend to the sulfonamide derivative itself.

Optical, Electronic, or Supramolecular Properties in Materials

No experimental or theoretical data on the optical, electronic, or supramolecular properties of this compound as a material is available.

However, the sulfonamide functional group is recognized for its ability to form strong hydrogen bonds, which is a key feature in creating predictable supramolecular structures in crystals. Studies on isomeric compounds, such as 4-(methylphenylamino)pyridine-3-sulfonamides, have detailed how intermolecular N-H···N and N-H···O hydrogen bonds dictate the formation of complex, layered crystal structures.

Additionally, the sulfonamide scaffold is known to be a component in materials with nonlinear optical (NLO) properties, which are useful in optical data storage and signal processing. Theoretical studies on some sulfonamide derivatives have shown that they possess high hyperpolarizability values, indicating a significant NLO response. While these properties are associated with the general class of sulfonamides, they have not been specifically investigated for this compound.

Environmental Research Applications and Degradation Studies (Non-Toxicity Focus)

The environmental fate of pharmaceutical compounds is a significant area of research, focusing on how these molecules persist, transform, and move through different environmental compartments like water and soil. For a compound like this compound, research applications would investigate its stability and degradation under various environmental conditions.

Research on sulfonamides such as sulfamethazine (B1682506), sulfadiazine (B1682646), and sulfamethoxazole (B1682508) under simulated sunlight shows that degradation primarily occurs through two major pathways: the cleavage of the sulfonamide bond (S-N bond) and the extrusion of sulfur dioxide (SO₂). nih.gov Irradiation of these compounds can lead to significant degradation, ranging from 52% to over 98% within 24 hours. nih.gov

The process can be influenced by various water quality parameters, including pH, the presence of bicarbonate ions, and humic acids, which can either enhance or inhibit the degradation rate. researchgate.net For instance, the photodegradation of some sulfonamides is significantly enhanced in the presence of a photocatalyst like g-C₃N₄ under visible light, achieving over 90% removal. researchgate.net Reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and holes (h⁺) are often implicated as the primary drivers of photocatalytic degradation. researchgate.netnih.gov

Based on these findings, the photodegradation of this compound would likely involve the following key steps:

Cleavage of the S-N bond: This is a common pathway for sulfonamides, which would split the molecule into 3-methylpyridine-4-amine and a benzenesulfonyl moiety. nih.govresearchgate.net

SO₂ Extrusion: This process involves the removal of the sulfur dioxide group, leading to the formation of a desulfonated product. nih.gov

Hydroxylation: The aromatic rings (both the benzene (B151609) and pyridine rings) are susceptible to attack by hydroxyl radicals, leading to the formation of hydroxylated byproducts. researchgate.net

Transformation of the Pyridine Ring: The 3-methylpyridine ring itself may undergo photo-induced transformations, although pyridine rings are generally more resistant to degradation than benzene rings.

Table 1: Common Photodegradation Pathways and Products of Structurally Related Sulfonamides This table is based on general findings for the sulfonamide class to infer potential pathways for this compound.

Parent Compound Primary Degradation Pathway Major Photoproducts Reference
Sulfamethoxazole Cleavage of S-N bond, SO₂ extrusion, oxidation of NH₂ group 3-amino-5-methylisoxazole, Sulfanilic acid, Nitro-sulfamethoxazole nih.govnih.gov
Sulfadiazine SO₂ extrusion, cleavage of S-N bond Desulfonated sulfadiazine, 2-aminopyrimidine (B69317), 4-aminobenzenesulfonic acid nih.gov

Biotransformation by microorganisms is a primary mechanism for the removal of sulfonamides from soil and water environments. nih.govcas.cn Although sulfonamides are often considered resistant to biodegradation, numerous microbial species have been identified that can degrade them. nih.gov Key players in this process often include bacteria from the genera Pseudomonas and Acinetobacter. nih.gov

The degradation efficiency of sulfonamides is influenced by environmental factors such as temperature, pH, and the availability of other nutrients. nih.govrsc.org Studies have shown that the presence of a readily available carbon source can sometimes delay the degradation of sulfonamides, suggesting they are not always a preferred substrate for microorganisms. core.ac.uk

The primary biotransformation pathways for sulfonamides involve enzymatic reactions that modify the parent compound. Based on studies of compounds like sulfadiazine (SDZ), these transformations can include:

Hydroxylation: The introduction of a hydroxyl (-OH) group onto the pyridine or benzene ring is a common initial step. For example, the formation of 4-hydroxy-sulfadiazine (OH-SDZ) has been observed in soil studies. researchgate.net

Acetylation: The amino group on the benzene ring can be acetylated to form N-acetylated metabolites, such as N-acetyl-sulfadiazine. This is often a reversible transformation. researchgate.net

Cleavage of the Sulfonamide Bond: Similar to photodegradation, microorganisms can cleave the S-N bond, breaking the molecule into its constituent aniline (B41778) and heterocyclic amine parts. nih.gov This can lead to the formation of compounds like 2-aminopyrimidine from sulfadiazine. core.ac.uk

For this compound, it can be hypothesized that environmental microorganisms would likely transform the molecule via similar pathways, leading to hydroxylated derivatives of the pyridine or benzene ring and cleavage products such as 4-amino-3-methylpyridine. The methyl group on the pyridine ring might also be a site for oxidation.

Table 2: Microbial Degradation of Representative Sulfonamides in Environmental Samples This table presents findings for common sulfonamides to infer potential biotransformation for this compound.

Sulfonamide Microorganism/System Key Findings Half-life (t₁/₂) Reference
Sulfadiazine (SDZ) Enterobacter cloacae in soil Degradation peaked at 28°C and pH 3.5. 14.68 days rsc.org
Sulfamethoxazole (SMX) Pseudomonas sp. Complete removal within 12 days from sludge. Not specified nih.gov
Sulfamethazine (SMT) Mixed microbial culture Biotransformation rates vary with the presence of other carbon sources. Slower than SDZ core.ac.uk

Future Directions and Emerging Research Avenues for 3 Methylpyridine 4 Sulfonamide

Novel Synthetic Methodologies Leveraging Advanced Technologies

The synthesis of pyridine (B92270) sulfonamides is moving beyond traditional methods, embracing advanced technologies that offer greater efficiency, sustainability, and molecular diversity. thieme-connect.com Recent research highlights a shift towards greener and more sophisticated catalytic systems. thieme-connect.comacs.org One innovative approach involves the use of a novel quinoline-based dendrimer-like ionic liquid as a catalyst for synthesizing pyridines with a sulfonamide moiety. rsc.orgrsc.orgresearchgate.net This method is noted for its mild reaction conditions, high yields, and short reaction times. rsc.orgrsc.org

Another significant advancement is the application of heterogeneous nanocatalysts, such as magnetite-immobilized ruthenium (nano-Ru/Fe3O4), for the direct coupling of sulfonamides and alcohols. acs.org This particular method is highly atom-efficient, producing water as the only side-product, and the magnetic properties of the catalyst allow for easy separation and recycling. acs.org The reaction proceeds through a domino dehydrogenation-condensation-hydrogenation sequence, showcasing a sophisticated, multi-step process in a single pot. acs.org

Modern synthetic strategies also focus on new ways to form the critical carbon-nitrogen and sulfur-nitrogen bonds. thieme-connect.com Techniques such as catalytic oxidative coupling and advanced cross-coupling reactions are being explored to build the sulfonamide framework under milder and more selective conditions. thieme-connect.com These methods often reduce the reliance on hazardous reagents like chlorosulfonic acid, which is common in classical synthesis. thieme-connect.com The development of these technologies is crucial for creating libraries of 3-Methylpyridine-4-sulfonamide derivatives for screening and further research. thieme-connect.comacs.org

Synthetic MethodologyKey Technology/CatalystPrimary AdvantagesRelevant Findings
Ionic Liquid CatalysisQuinoline-based dendrimer-like ionic liquidHigh yields, short reaction times, mild conditions. rsc.orgrsc.orgEnables cooperative vinylogous anomeric-based oxidation. rsc.orgrsc.orgresearchgate.net
Heterogeneous NanocatalysisMagnetite-supported Ruthenium (nano-Ru/Fe3O4)Green (water as byproduct), catalyst is recyclable, high atom-efficiency. acs.orgFacilitates a domino dehydrogenation-coupling-hydrogenation sequence. acs.org
Catalytic Oxidative CouplingCopper-catalysisAvoids harsh reagents, good yields. thieme-connect.comAllows for one-step synthesis from (hetero)arylboronic acids, amines, and a sulfur dioxide source. thieme-connect.com
Advanced C-N Cross-CouplingPalladium or other metal catalystsHigh functional group tolerance, direct formation of N-(hetero)aryl sulfonamides. thieme-connect.comOvercomes the challenge of the reduced nucleophilicity of sulfonamides compared to amines. thieme-connect.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and chemical research by accelerating the design-make-test-analyze cycle. acs.orgmdpi.com For this compound, these computational tools offer powerful new ways to predict properties, optimize molecular structures, and plan synthetic routes. acs.orgnih.gov

ML algorithms, including Random Forest (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), have been successfully trained to identify novel sulfonamide-like molecules with high accuracy. nih.govresearchgate.net These models can analyze vast chemical datasets to learn the relationships between a molecule's structure and its biological activity, a technique known as Quantitative Structure-Activity Relationship (QSAR). researchgate.net Such an approach could be used to screen virtual libraries of this compound analogs to prioritize candidates with enhanced activity or selectivity for a specific biological target. nih.govnih.gov

Beyond predicting activity, AI is being developed to tackle challenges in chemical synthesis. acs.org Machine learning models can be trained on historical reaction data to recommend optimal reaction conditions or even propose novel, efficient synthetic pathways to target molecules like this compound and its derivatives. acs.org This can significantly reduce the time and resources spent on empirical trial-and-error optimization in the laboratory. nih.gov The integration of AI is expected to streamline the discovery of new applications for this compound by making the research process faster, more cost-effective, and more predictive. mdpi.com

AI/ML Application AreaSpecific Technique/ModelPotential Impact on this compound Research
Virtual Screening & Hit DiscoveryRandom Forest (RF), Artificial Neural Network (ANN), Support Vector Machine (SVM)Identification of novel derivatives with desired biological activities from large virtual libraries. researchgate.netnih.gov
QSAR ModelingANN, SVM, Multiple Linear RegressionPredicting the biological and physicochemical properties of new analogs to guide molecular design. nih.govresearchgate.net
Synthesis PlanningRule-based expert systems, neural networksProposing efficient, high-yield synthetic routes to novel derivatives. acs.org
Reaction OptimizationMachine learning models for condition recommendationPredicting optimal catalysts, solvents, and temperatures, reducing experimental effort. acs.org

Exploration of this compound as a Probe for Fundamental Biological Processes (Non-Therapeutic)

Beyond any therapeutic potential, compounds like this compound and its analogs can serve as valuable chemical probes to dissect fundamental biological pathways. A chemical probe is a small molecule used to perturb a specific protein or process, thereby illuminating its function within a complex system. The specificity of sulfonamide-based compounds for certain enzymes makes them ideal candidates for this role. nih.govnih.gov

For instance, novel pyridine-3-sulfonamide (B1584339) analogs were designed to target Rab27a, a protein involved in intracellular membrane trafficking. nih.gov Using these compounds, researchers could inhibit the protein and study its specific role in the exocytosis of lysosome-related organelles and cell invasion, providing insights into the mechanics of metastasis. nih.gov Similarly, other sulfonamide derivatives have been identified as activators of the enzyme Pyruvate Kinase M2 (PKM2). nih.gov Such activators can be used as tools to investigate the metabolic versus non-metabolic functions of PKM2 and to map its downstream signaling pathways, which are crucial in cell proliferation. nih.gov

The well-established ability of sulfonamides to inhibit various isoforms of carbonic anhydrase (CA) also presents opportunities. nih.govnih.gov By developing selective inhibitors based on the this compound scaffold, researchers can probe the distinct physiological roles of different CA isoforms in processes like pH regulation, ion transport, and cellular signaling, entirely in a non-therapeutic, basic research context.

Potential Protein TargetBiological Process to InvestigateExample Research Question
Carbonic Anhydrase (CA) IsoformsCellular pH homeostasis, ion transport, metabolic pathways. nih.govmdpi.comWhat is the specific role of CA isoform IX versus isoform XII in regulating the tumor microenvironment?
Rab GTPases (e.g., Rab27a)Intracellular membrane trafficking, exocytosis, cell migration. nih.govHow does the inhibition of Rab27a-mediated vesicle transport affect intercellular communication?
Pyruvate Kinase M2 (PKM2)Glycolysis regulation, metabolic reprogramming, nuclear signaling. nih.govHow does activating PKM2 alter the balance between its metabolic and gene-regulatory functions?
Bacterial TopoisomerasesDNA replication and repair in bacteria. core.ac.ukWhat are the downstream cellular consequences of inhibiting DNA gyrase in a specific bacterial strain?

Development of Advanced Analytical Tools for this compound Detection in Research Contexts

Accurate and sensitive detection is fundamental to all research involving small molecules. For this compound, the development of advanced analytical tools is crucial for its quantification in various research matrices, such as in vitro assay buffers, cell culture media, and microsomal stability assays. researchgate.net

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for sulfonamide detection due to its high sensitivity and specificity. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) systems further enhance this by providing faster separation times and improved resolution. researchgate.net Sample preparation techniques have also advanced, with methods like solid-phase extraction (SPE) and QuEChERS being employed for efficient extraction and clean-up of sulfonamides from complex matrices. researchgate.net

A particularly innovative strategy involves chemical derivatization to enhance detection sensitivity. Research has shown that using a derivatizing agent with a high proton affinity can significantly improve ionization efficiency in electrospray ionization (ESI) mass spectrometry. researchgate.net Notably, pyridine-3-sulfonyl chloride, a compound structurally related to the core of this compound, has been successfully used as a derivatization reagent. researchgate.net This reagent attaches a pyridine group to the analyte, which is readily protonated, boosting the signal in positive-ion ESI-MS/MS. This approach not only increases sensitivity but can also generate analyte-specific fragment ions, which aids in structural confirmation. researchgate.net

Analytical TechniqueKey FeaturesApplication in Research Contexts
UHPLC-MS/MSHigh speed, high resolution, high sensitivity, and specificity. researchgate.netQuantification of the compound in cell lysates, plasma from pharmacokinetic studies, and environmental samples.
LC-MS/MS with DerivatizationEnhanced ionization efficiency and sensitivity via chemical tagging (e.g., with pyridine-3-sulfonyl chloride). researchgate.netTrace-level detection of the compound or its metabolites when concentrations are below standard detection limits. researchgate.net
Solid-Phase Extraction (SPE)Efficient sample clean-up and concentration from complex matrices. researchgate.netIsolating the compound from cell culture media or microsomal incubation mixtures prior to analysis.
Capillary Electrophoresis (CE)High separation efficiency, low sample and reagent consumption. Analysis of charged derivatives or studying binding interactions with proteins.

Multi-Omics Approaches in Mechanistic Investigations involving this compound (In Vitro)

To fully understand the biological impact of a compound, researchers are increasingly turning to multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov An in vitro investigation of this compound using this systems-level approach could provide a holistic view of its mechanism of action and cellular effects. nih.govacs.org

A hypothetical study might involve treating a cancer cell line with this compound and then performing a suite of omics analyses. Transcriptomics (via RNA-sequencing) would reveal which genes are up- or down-regulated in response to the compound. Proteomics would identify changes in protein expression and post-translational modifications, while metabolomics would capture shifts in the cellular metabolic profile. nih.gov

By integrating these datasets, researchers can move beyond a single target and construct a comprehensive network of the compound's effects. nih.gov For example, if this compound inhibits a specific kinase, a multi-omics study could simultaneously identify the downstream phosphorylation targets (proteomics), the resulting changes in gene expression (transcriptomics), and the ultimate impact on metabolic pathways like glycolysis (metabolomics). This approach is powerful for uncovering novel mechanisms, identifying unexpected off-target effects, and generating new hypotheses for further investigation. core.ac.uknih.gov

Omics FieldData GeneratedPotential Insights for this compound
Transcriptomics (RNA-Seq)Changes in gene expression (mRNA levels).Identifying gene networks and signaling pathways modulated by the compound.
ProteomicsChanges in protein abundance and post-translational modifications (e.g., phosphorylation).Confirming protein targets, identifying off-targets, and mapping downstream signaling events.
MetabolomicsChanges in the levels of small-molecule metabolites (e.g., amino acids, lipids, nucleotides).Revealing the compound's impact on cellular metabolism and bioenergetics.
Integrative Multi-Omics AnalysisA comprehensive network model of cellular response. nih.govUncovering complex interactions between pathways and providing a systems-level understanding of the compound's mechanism of action. nih.gov

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of 3-Methylpyridine-4-sulfonamide?

To confirm structural integrity and purity, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and confirm the absence of impurities. For example, aromatic protons in pyridine rings typically appear between δ 7.0–9.0 ppm, while sulfonamide protons resonate near δ 10–12 ppm .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups such as sulfonamide S=O stretching (~1350 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with an error margin <5 ppm .

Q. How can researchers optimize the synthesis yield of this compound?

Key steps include:

  • Catalytic Conditions : Use anhydrous potassium carbonate in dry acetone to facilitate sulfonamide bond formation, as demonstrated in analogous pyridine-sulfonamide syntheses .
  • Reagent Ratios : Maintain a 1:1.1 molar ratio of pyridine precursor to sulfonating agent to minimize side reactions .
  • Reaction Monitoring : Track progress via thin-layer chromatography (TLC) with dichloromethane/ethanol (4:1) as the mobile phase .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

The sulfonamide group acts as an electron-withdrawing moiety, activating the pyridine ring for nucleophilic attack at the 4-position. Computational modeling (e.g., DFT studies) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals. For instance, the sulfonyl group lowers the LUMO energy at the para position, favoring substitution . Experimental validation via kinetic studies under varying pH and solvent polarities is recommended .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Discrepancies often arise from:

  • Assay Variability : Standardize bioactivity assays (e.g., enzyme inhibition IC50_{50}) across labs using positive controls like acetazolamide .
  • Structural Confounders : Compare derivatives with controlled modifications (e.g., replacing the methyl group with trifluoromethyl) to isolate structure-activity relationships .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies, as outlined in qualitative research frameworks .

Q. What strategies enhance the stability of this compound in aqueous media for pharmacological studies?

  • pH Optimization : Stabilize the sulfonamide moiety by buffering solutions at pH 7–8, where the sulfonamide group remains deprotonated and less prone to hydrolysis .
  • Co-solvents : Use DMSO or ethanol (≤10% v/v) to improve solubility without destabilizing the compound .
  • Lyophilization : Store lyophilized powders at −20°C to prevent degradation .

Methodological Challenges

Q. How should researchers design experiments to investigate the compound’s potential as a kinase inhibitor?

  • Screening Workflow :
    • In Silico Docking : Use AutoDock Vina to predict binding affinity toward kinase ATP-binding pockets .
    • In Vitro Assays : Measure IC50_{50} values against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
    • Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects .

Q. What advanced techniques validate the compound’s role in material science applications?

  • X-ray Crystallography : Resolve crystal packing motifs to assess suitability for metal-organic frameworks (MOFs) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 500°C, critical for high-temperature material synthesis .

Data Analysis and Reproducibility

Q. How can machine learning improve the prediction of synthetic pathways for this compound derivatives?

  • Train models on databases like PubChem and Reaxys to prioritize routes with >70% yield. Key features include solvent polarity, catalyst type, and reaction temperature .

Q. What statistical methods address batch-to-batch variability in spectroscopic data?

  • Apply principal component analysis (PCA) to NMR/FTIR datasets to identify outlier batches. Normalize data using internal standards (e.g., TMS for NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.